molecular formula C25H25N3O4 B11484770 13-(4-methoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione

13-(4-methoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione

Cat. No.: B11484770
M. Wt: 431.5 g/mol
InChI Key: WOWBFKMYZPBVKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-(4-methoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[74002,7]trideca-1,7-diene-4,6-dione is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-(4-methoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione typically involves multi-step organic reactions. One common method includes the condensation of acetoacetic acid derivatives with aromatic aldehydes and thiourea in the presence of a catalyst such as sodium bisulfate . The reaction is carried out in ethanol under reflux conditions to yield the desired tricyclic compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

13-(4-methoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and nucleophiles like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

13-(4-methoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 13-(4-methoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors involved in pain and inflammation pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 13-(4-methoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[74002,7]trideca-1,7-diene-4,6-dione apart is its specific substitution pattern and the presence of both methoxy and phenyl groups

Properties

Molecular Formula

C25H25N3O4

Molecular Weight

431.5 g/mol

IUPAC Name

13-(4-methoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione

InChI

InChI=1S/C25H25N3O4/c1-15-14-28-20(16-8-6-5-7-9-16)19-21(26(2)25(30)27(3)24(19)29)22(28)23(32-15)17-10-12-18(31-4)13-11-17/h5-13,15,23H,14H2,1-4H3

InChI Key

WOWBFKMYZPBVKU-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C(=C3C(=C2C4=CC=CC=C4)C(=O)N(C(=O)N3C)C)C(O1)C5=CC=C(C=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.